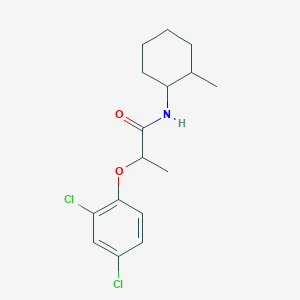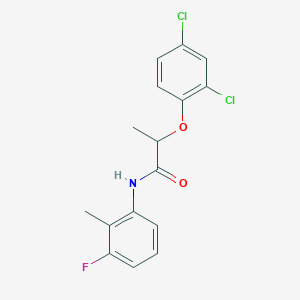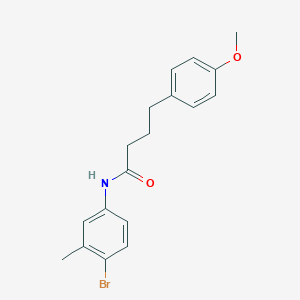![molecular formula C21H18N4O B306742 N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide](/img/structure/B306742.png)
N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and physiological effects:
N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. It has also been shown to exhibit low toxicity towards normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments.
Orientations Futures
There are several future directions for the research on N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide involves the reaction of indole-3-carboxaldehyde with 2,6-dimethylquinoline-3-carbohydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tubercular activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide |
|---|---|
Formule moléculaire |
C21H18N4O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N//'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C21H18N4O/c1-13-7-8-19-15(9-13)10-18(14(2)24-19)21(26)25-23-12-16-11-22-20-6-4-3-5-17(16)20/h3-12,23H,1-2H3,(H,25,26)/b16-12- |
Clé InChI |
XFHCQERWRGKPDN-VBKFSLOCSA-N |
SMILES isomérique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN/C=C\3/C=NC4=CC=CC=C43 |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NNC=C3C=NC4=CC=CC=C43 |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NNC=C3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)
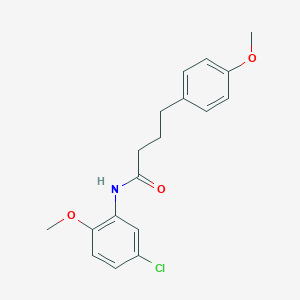
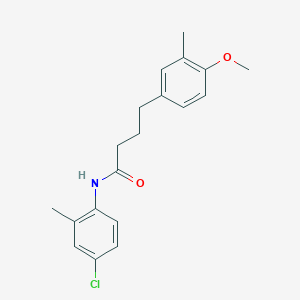
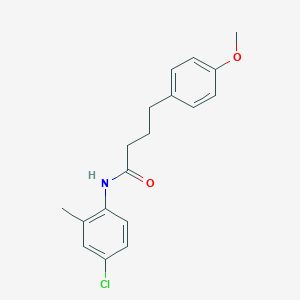
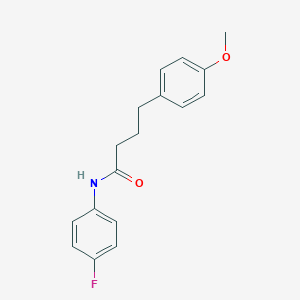
![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
